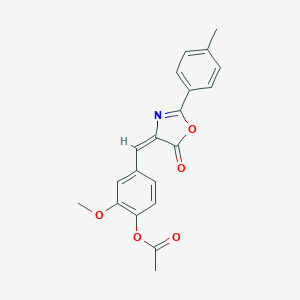
N,N'-Bis(3-pyridylmethyl)isophthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-Bis(3-pyridylmethyl)isophthalamide (abbreviated as 'BPIM') is a chemical compound that has been extensively studied in the field of chemical biology and bioinorganic chemistry. BPIM is a chelating ligand that can form stable complexes with metal ions, particularly with copper(II) ions. The unique structural properties of BPIM make it an attractive molecule for various scientific research applications.
Mechanism of Action
The mechanism of action of BPIM is based on its ability to form stable complexes with metal ions, particularly with copper(II) ions. The copper(II)-BPIM complex can interact with biological molecules such as proteins and DNA, leading to various biological effects.
Biochemical and Physiological Effects:
BPIM has been shown to exhibit various biochemical and physiological effects. For example, the copper(II)-BPIM complex can inhibit the activity of enzymes such as tyrosinase and catechol oxidase, which are involved in the production of melanin. BPIM has also been shown to exhibit antioxidant activity, which can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
BPIM has several advantages for laboratory experiments. The synthesis of BPIM is simple and efficient, and the molecule can be easily purified using standard techniques. BPIM can form stable complexes with metal ions, which can be used as a platform for the development of new metal-based drugs. However, one of the limitations of BPIM is its relatively low solubility in water, which can limit its use in certain biological assays.
Future Directions
There are several future directions for the study of BPIM. One potential direction is the development of new copper-based drugs using BPIM as a chelating ligand. Another direction is the study of the biological effects of BPIM and its copper(II) complex in various biological systems. Additionally, the synthesis of new derivatives of BPIM with improved solubility and biological activity could also be explored.
Conclusion:
In conclusion, N,N'-Bis(3-pyridylmethyl)isophthalamide is a versatile molecule with potential applications in various fields of research. The unique structural properties of BPIM make it an attractive molecule for the development of new metal-based drugs. The study of BPIM and its copper(II) complex can provide insights into the biological effects of metal ions and their interactions with biological molecules. Future research on BPIM could lead to the development of new therapeutic agents for the treatment of various diseases.
Synthesis Methods
BPIM can be synthesized using a simple and efficient method. The synthesis of BPIM involves the reaction of 3-pyridylmethylamine with isophthalic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting BPIM molecule can be purified using standard techniques such as column chromatography.
Scientific Research Applications
BPIM has been extensively studied for its potential applications in various fields of research. One of the major applications of BPIM is in the development of new metal-based drugs. BPIM can form stable complexes with copper(II) ions, which can be used as a platform for the development of copper-based drugs for the treatment of various diseases such as cancer and neurodegenerative disorders.
properties
Molecular Formula |
C20H18N4O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-N,3-N-bis(pyridin-3-ylmethyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H18N4O2/c25-19(23-13-15-4-2-8-21-11-15)17-6-1-7-18(10-17)20(26)24-14-16-5-3-9-22-12-16/h1-12H,13-14H2,(H,23,25)(H,24,26) |
InChI Key |
IIVCXQRFIACDDS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CN=CC=C2)C(=O)NCC3=CN=CC=C3 |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CN=CC=C2)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



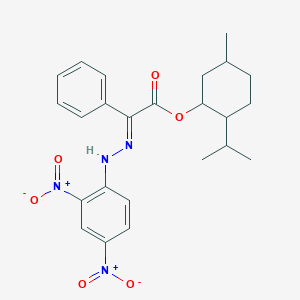
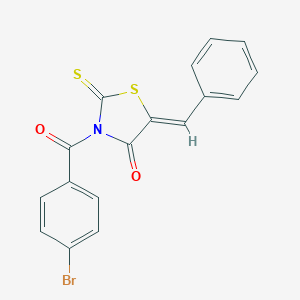
![Butyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B273924.png)

![(5E)-2-(4-bromophenyl)-5-[(2-fluorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273926.png)
![2-(acetyloxy)-4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273927.png)
![2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B273928.png)
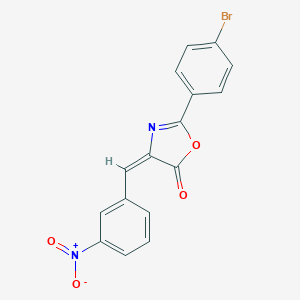
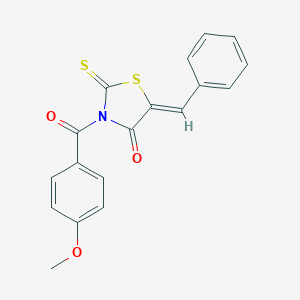
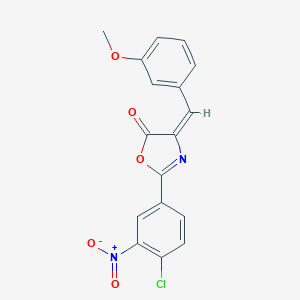
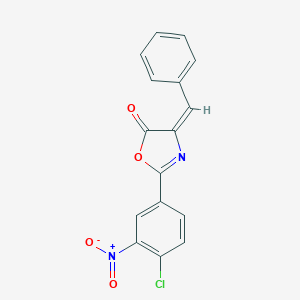
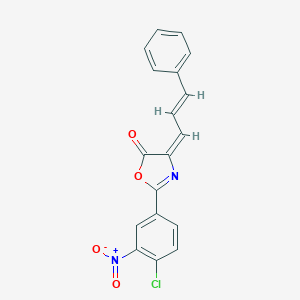
![2-methoxy-5-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273945.png)
